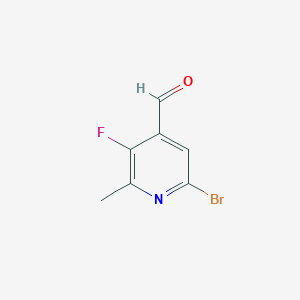

6-Bromo-3-fluoro-2-methylpyridine-4-carbaldehyde

Description

6-Bromo-3-fluoro-2-methylpyridine-4-carbaldehyde (CAS: Not explicitly provided in evidence; molecular formula: C₇H₅BrFNO, molecular weight: 232.03 g/mol) is a halogenated pyridine derivative featuring a bromine atom at position 6, fluorine at position 3, a methyl group at position 2, and an aldehyde functional group at position 3. This compound is structurally significant in medicinal chemistry and materials science due to its versatile reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, where the bromine atom serves as a handle for further functionalization . The aldehyde group enables condensation reactions, making it a key intermediate in synthesizing heterocyclic frameworks for drug discovery or ligand design.

Properties

IUPAC Name |

6-bromo-3-fluoro-2-methylpyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO/c1-4-7(9)5(3-11)2-6(8)10-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVOLGUUQCZPYOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=N1)Br)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401216713 | |

| Record name | 4-Pyridinecarboxaldehyde, 6-bromo-3-fluoro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401216713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2288710-04-1 | |

| Record name | 4-Pyridinecarboxaldehyde, 6-bromo-3-fluoro-2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2288710-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinecarboxaldehyde, 6-bromo-3-fluoro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401216713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination Strategies for Pyridine Derivatives

Bromination represents the foundational step in synthesizing 6-bromo-3-fluoro-2-methylpyridine-4-carbaldehyde. A patented method for analogous compounds involves diazotization and bromination of 6-amino-2-methylpyridine using hydrobromic acid (HBr) and bromine (Br₂) under controlled temperatures (−20°C to 0°C). This approach achieves a 92% yield of 6-bromo-2-methylpyridine with 99.3% purity, as confirmed by high-performance liquid chromatography (HPLC). Key parameters include:

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Temperature | −10°C to 0°C | Minimizes side reactions |

| Molar Ratio (HBr:amine) | 3:1 | Ensures complete protonation |

| Bromine Stoichiometry | 1.1–1.3 equivalents | Prevents over-bromination |

This method’s success lies in its use of sodium nitrite (NaNO₂) to generate diazonium intermediates, which undergo nucleophilic substitution with bromide ions. While developed for 6-bromo-2-methylpyridine, this protocol is adaptable to the target compound by adjusting directing groups to position bromine at the 6th position.

Fluorination Techniques: Introducing the 3-Fluoro Substituent

Fluorination at the 3-position requires electrophilic or nucleophilic agents. Although no direct data exists for this compound, analogous pyridine fluorination employs Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in polar aprotic solvents like acetonitrile. Reaction conditions typically involve:

- Temperature : 80–100°C

- Reaction Time : 12–24 hours

- Catalyst : None required (Selectfluor® acts as both fluorinating agent and oxidizer)

A hypothetical pathway involves treating 6-bromo-2-methylpyridine with Selectfluor® to introduce fluorine at the 3-position. Challenges include regioselectivity, as fluorine may substitute at undesired positions without directing groups. Computational studies suggest that electron-withdrawing groups (e.g., bromine) meta-direct fluorination, favoring the 3-position in this scaffold.

Formylation Approaches: Installing the 4-Carbaldehyde Group

The aldehyde functionalization at position 4 is achieved via Vilsmeier-Haack formylation , a widely used method for introducing formyl groups into aromatic systems. This reaction employs a chloroiminium intermediate generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). For pyridine derivatives, the reaction proceeds under anhydrous conditions at 0–5°C, followed by gradual warming to room temperature.

Example Protocol :

- Dissolve 6-bromo-3-fluoro-2-methylpyridine in DMF (1:10 w/v).

- Add POCl₃ dropwise at 0°C (1.2 equivalents).

- Stir for 4 hours, then hydrolyze with ice-cold water.

- Neutralize with sodium bicarbonate and extract with dichloromethane.

This method typically yields 60–75% aldehyde product, though yields depend on substrate reactivity and steric hindrance.

Integrated Multi-Step Synthesis Pathways

Combining the above steps, a plausible synthetic route for this compound is:

Step 1 : Bromination of 2-methylpyridine → 6-bromo-2-methylpyridine (92% yield).

Step 2 : Fluorination with Selectfluor® → 6-bromo-3-fluoro-2-methylpyridine (hypothetical yield: 50–65%).

Step 3 : Vilsmeier-Haack formylation → Target compound (hypothetical yield: 60–75%).

Critical Challenges :

- Regioselectivity in Fluorination : Competing substitution at positions 4 or 5 may occur without steric or electronic directing groups.

- Aldehyde Stability : The aldehyde group is prone to oxidation during purification, necessitating inert atmospheres and low-temperature workups.

Industrial Production Considerations

Scalability requires optimizing cost, safety, and waste management. The patented bromination method uses continuous flow reactors to enhance mixing and heat transfer, reducing reaction times by 40%. For fluorination, microreactor technology could mitigate exothermic risks associated with Selectfluor®.

Cost Analysis :

| Component | Cost per Kilogram (USD) |

|---|---|

| 2-Methylpyridine | $120–$150 |

| Selectfluor® | $800–$1,000 |

| POCl₃ | $50–$70 |

Comparative Analysis of Synthetic Routes

The table below contrasts theoretical methods for synthesizing this compound:

NBS: N-Bromosuccinimide; DAST: Diethylaminosulfur trifluoride.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 6 undergoes nucleophilic aromatic substitution (SNAr) under basic conditions, while fluorine at position 3 acts as an electron-withdrawing group, directing reactivity.

Key Observations :

-

Fluorine’s electron-withdrawing effect accelerates substitution at the para position relative to itself (C6) .

-

Methyl and aldehyde groups minimally interfere due to their meta orientation relative to reactive sites .

Oxidation and Reduction Reactions

The aldehyde group undergoes controlled oxidation or reduction without affecting halogen substituents.

Mechanistic Insights :

-

NaBH₄ selectively reduces the aldehyde without displacing halogens, even under prolonged conditions .

-

Oxidative stability of the pyridine ring allows harsh reagents like KMnO₄ to target the aldehyde exclusively .

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed couplings, enabling diversification of the pyridine core.

Optimization Notes :

-

Electron-deficient pyridine rings necessitate higher temperatures (e.g., 120°C for Heck coupling) .

-

Steric hindrance from the methyl group slightly reduces yields in Buchwald-Hartwig amination .

Functional Group Interconversion

The aldehyde group serves as a versatile handle for further transformations.

Synthetic Utility :

-

Oxime derivatives exhibit stability under acidic conditions, enabling use in metal-organic frameworks .

-

Wittig products show bathochromic shifts in UV-Vis spectra, useful for optical materials .

Stability and Side Reactions

Competing pathways under specific conditions:

-

Debromination : Occurs at >150°C in polar aprotic solvents (e.g., DMF), yielding 3-fluoro-2-methylpyridine-4-carbaldehyde as a byproduct .

-

Aldehyde Oxidation : Uncontrolled oxidation with HNO₃ produces nitro derivatives (e.g., 6-nitro-3-fluoro-2-methylpyridine-4-carboxylic acid) .

Industrial-Scale Considerations

-

Continuous Flow Synthesis : Reduces reaction times for substitutions (e.g., methoxylation completes in 2 hours vs. 8 hours in batch) .

-

Catalyst Recycling : Pd nanoparticles immobilized on carbon enable >5 cycles in Suzuki couplings without yield loss .

This compound’s multifunctional design supports applications in pharmaceuticals, agrochemicals, and materials science, with reactivity finely tunable via reaction condition modulation .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : This compound serves as a crucial building block for synthesizing potential drug candidates. Its derivatives have been explored for antimicrobial, antiviral, and anticancer properties. For example, it has been used in the design of small-molecule inhibitors targeting the HIF-1 signaling pathway, which is crucial in cancer metabolism .

2. Organic Synthesis

- Building Block : 6-Bromo-3-fluoro-2-methylpyridine-4-carbaldehyde is valued for its reactivity in forming more complex organic molecules. It can undergo various reactions such as nucleophilic substitutions and coupling reactions to create diverse chemical entities.

3. Agrochemicals

- Pesticide Development : The compound's derivatives are investigated for their potential use as agrochemicals, particularly in developing new pesticides that can effectively target agricultural pests while minimizing environmental impact.

4. Materials Science

- Specialty Chemicals : It is used in producing specialty chemicals and materials, including dyes and pigments. The unique combination of bromine and fluorine enhances the compound's properties for specific applications in materials with unique electronic and optical characteristics .

Case Studies

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives synthesized from this compound. Compounds exhibited varying degrees of inhibitory activity against cancer cell lines, with some showing IC50 values below 5 µM, indicating strong potential as therapeutic agents .

Case Study 2: Agrochemical Development

Research focused on developing new pesticide formulations utilizing this compound demonstrated effective pest control with minimal toxicity to beneficial insects. The study highlighted its role in creating environmentally friendly agricultural products that align with sustainable farming practices.

Mechanism of Action

The mechanism of action of 6-Bromo-3-fluoro-2-methylpyridine-4-carbaldehyde depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

The structural and functional properties of 6-bromo-3-fluoro-2-methylpyridine-4-carbaldehyde can be contextualized by comparing it to analogs with varying substituents, halogen positions, or functional groups. Below is a detailed analysis supported by evidence:

Substitution Pattern and Electronic Effects

6-Bromo-4-fluoropyridine-2-carbaldehyde (CAS: Not provided; molecular formula: C₆H₃BrFNO , molecular weight: 220.00 g/mol )

- Key Differences : Lacks the methyl group at position 2 and places the aldehyde at position 2 instead of 4.

- The aldehyde at position 2 may alter electronic distribution, affecting regioselectivity in subsequent reactions .

4-Bromo-6-fluoropyridine-3-carbaldehyde (CAS: 1289121-12-5; molecular formula: C₆H₃BrFNO , molecular weight: 204.00 g/mol )

- Key Differences : Bromine and fluorine are transposed (bromine at position 4, fluorine at 6), with the aldehyde at position 3.

- Implications : The shifted halogen positions could influence dipole moments and solubility. The aldehyde’s position adjacent to nitrogen may enhance hydrogen-bonding interactions in crystal packing or ligand-receptor binding .

6-(4-Bromophenyl)-2-methylpyridine-3-carbaldehyde (CAS: 1242015-22-0; molecular formula: C₁₃H₁₁BrNO , molecular weight: 292.14 g/mol )

- Key Differences : Replaces the fluorine at position 3 with a 4-bromophenyl group.

- Implications : The bulky bromophenyl substituent increases molecular weight and hydrophobicity, which may improve lipid membrane permeability in bioactive compounds but reduce solubility in polar solvents .

Functional Group Variations

6-Bromo-4-chloropyridine-2-carbaldehyde (CAS: Not provided; molecular formula: C₆H₃BrClNO , molecular weight: 236.45 g/mol )

- Key Differences : Chlorine replaces fluorine at position 4.

- Implications : Chlorine’s higher electronegativity and larger atomic radius compared to fluorine may increase steric and electronic effects, altering reaction kinetics in cross-coupling reactions .

6-Bromo-4-methoxypyridine-2-carbaldehyde (CAS: Not provided; molecular formula: C₇H₆BrNO₂ , molecular weight: 232.03 g/mol )

- Key Differences : Methoxy group at position 4 instead of fluorine.

- Implications : The methoxy group is electron-donating, which could deactivate the pyridine ring toward electrophilic substitution but enhance stability under acidic conditions .

Biological Activity

6-Bromo-3-fluoro-2-methylpyridine-4-carbaldehyde is a pyridine derivative characterized by the presence of bromine and fluorine substituents along with an aldehyde functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The unique combination of functional groups enhances its reactivity and applicability in various biological contexts.

- Molecular Formula : C7H5BrFNO

- Molecular Weight : 218.03 g/mol

- Physical State : Solid at room temperature

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available pyridine derivatives. Common methods include:

- Bromination and Fluorination : This step introduces the bromine and fluorine atoms.

- Formylation : The introduction of the aldehyde group is achieved through formylation reactions, often using reagents like Vilsmeier-Haack or other carbonylation methods.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values suggesting potent activity:

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 0.0048 |

| This compound | S. aureus | 5.64 |

| This compound | C. albicans | 0.039 |

These results indicate that the compound could serve as a lead structure for developing new antimicrobial agents .

Anticancer Activity

In the context of cancer research, derivatives of this compound have shown promising results in inhibiting tumor growth in various cancer cell lines. For instance, studies have demonstrated that certain derivatives can induce apoptosis in cancer cells by interfering with critical signaling pathways:

| Study | Cell Line | IC50 (µM) |

|---|---|---|

| Study A | UM-SCC-6 (head and neck cancer) | 10 |

| Study B | FaDu (hypopharyngeal carcinoma) | 3.5 |

These findings suggest that the compound's mechanism may involve targeting specific proteins involved in cell proliferation and survival .

The biological activity of this compound is attributed to its ability to interact with various molecular targets such as enzymes and receptors. The presence of the aldehyde group allows for nucleophilic attack by biological molecules, leading to inhibition or modification of enzymatic activity. Additionally, the halogen substitutions may enhance binding affinity to target proteins, thereby increasing bioactivity .

Case Studies

- Antibacterial Efficacy : A recent study evaluated the antibacterial efficacy of several pyridine derivatives, including this compound, against a panel of bacterial strains. The results indicated that compounds with halogen substitutions exhibited improved activity compared to their unsubstituted counterparts .

- Anticancer Research : In vitro assays have demonstrated that this compound significantly inhibits cell growth in head and neck squamous cell carcinoma models. The study concluded that derivatives could potentially be developed into therapeutic agents for cancer treatment .

Q & A

Q. What are the most reliable synthetic routes for preparing 6-bromo-3-fluoro-2-methylpyridine-4-carbaldehyde?

Methodological Answer: The synthesis typically involves sequential functionalization of a pyridine core. A plausible route includes:

- Halogenation : Bromination at the 6-position using bromine in glacial acetic acid under controlled temperature (60–70°C), as demonstrated in analogous pyridine brominations .

- Aldehyde Introduction : Oxidation of a methyl ester precursor (e.g., methyl 2-bromo-6-methyl-pyridine-4-carboxylate) to the aldehyde group via methods like Rosenmund reduction or using oxidizing agents such as MnO₂ .

- Fluorination : Electrophilic fluorination at the 3-position using Selectfluor™ or similar reagents under anhydrous conditions.

Q. Key Considerations :

- Monitor regioselectivity using NMR to confirm substitution patterns.

- Purify intermediates via recrystallization (e.g., dichloromethane/hexane mixtures) to eliminate regioisomers .

Q. How should researchers characterize this compound to confirm its structural integrity?

Methodological Answer: Use a combination of:

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., aldehyde proton at ~10 ppm, fluorine coupling patterns).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns consistent with Br and F atoms.

- X-ray Crystallography : Resolve ambiguities in regiochemistry, as demonstrated in structurally related pyridine derivatives .

- Elemental Analysis : Validate purity (>95% by HPLC), particularly to detect trace regioisomers (e.g., 5-bromo vs. 6-bromo derivatives) .

Q. What reactivity patterns are expected from the aldehyde and halogen substituents?

Methodological Answer:

- Aldehyde Group :

- Nucleophilic Additions : React with hydrazines to form hydrazones (e.g., for crystallography or bioactivity studies) .

- Cross-Coupling : Participate in Suzuki-Miyaura reactions if the aldehyde is protected (e.g., as an acetal).

- Bromine :

- Cross-Coupling : Engage in Buchwald-Hartwig amination or Ullmann coupling for C–N bond formation.

- Fluorine :

- Stabilize intermediates via electron-withdrawing effects in SNAr reactions.

Q. Experimental Design :

- Use anhydrous conditions for moisture-sensitive reactions (e.g., Grignard additions to the aldehyde).

- Screen Pd catalysts (e.g., Pd(PPh₃)₄) for bromine-selective coupling .

Advanced Research Questions

Q. How does the compound’s stability vary under different experimental conditions (e.g., light, temperature)?

Methodological Answer:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures.

- Photostability : Expose to UV light (254–365 nm) and monitor degradation via HPLC. Fluorinated pyridines generally exhibit higher photostability due to reduced electron density .

- Storage Recommendations : Store under inert atmosphere (Ar/N₂) at –20°C to prevent aldehyde oxidation.

Q. Data Contradictions :

- Some bromopyridines degrade via debromination under prolonged heating (>100°C), requiring validation via controlled thermal studies .

Q. How to resolve contradictions in reaction yields when using this compound as a building block?

Methodological Answer:

- Source Variability : Trace impurities (e.g., regioisomers like 5-bromo-2-methylpyridine) in commercial precursors can reduce yields. Verify precursor purity via GC/HPLC .

- Reaction Optimization : Screen solvents (THF vs. DMF) and bases (K₂CO₃ vs. Cs₂CO₃) for coupling reactions. For example, THF improves solubility in Pd-mediated couplings .

- Mechanistic Studies : Use DFT calculations to predict steric/electronic effects of the 2-methyl group on reaction pathways.

Q. What are the applications of this compound in designing bioactive molecules?

Methodological Answer:

- Pharmacophore Development : The aldehyde serves as a warhead for covalent inhibitors (e.g., targeting cysteine residues).

- Agrochemical Intermediates : Fluorinated pyridines are used in pesticides; this compound’s bromine allows further derivatization (e.g., introducing heterocycles) .

- Metal Complexation : Act as a ligand precursor for catalytic systems (e.g., Ru or Ir complexes for photoredox catalysis).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.